1-[(2-Bromophenyl)methyl]-1H-1,2,3-triazol-4-amine
Description
Properties
Molecular Formula |
C9H9BrN4 |
|---|---|
Molecular Weight |
253.10 g/mol |
IUPAC Name |
1-[(2-bromophenyl)methyl]triazol-4-amine |
InChI |
InChI=1S/C9H9BrN4/c10-8-4-2-1-3-7(8)5-14-6-9(11)12-13-14/h1-4,6H,5,11H2 |
InChI Key |
KYHOUOCONXQHHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(N=N2)N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Bromophenyl)methyl]-1H-1,2,3-triazol-4-amine typically involves the following steps:
Formation of the Triazole Ring:
Introduction of the Bromophenylmethyl Group: The bromophenylmethyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of a bromophenylmethyl halide with the triazole ring in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Bromophenyl)methyl]-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the triazole ring or the bromophenylmethyl group.
Substitution: The bromine atom in the bromophenylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while substitution can introduce various functional groups into the molecule.
Scientific Research Applications
1-[(2-Bromophenyl)methyl]-1H-1,2,3-triazol-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 1-[(2-Bromophenyl)methyl]-1H-1,2,3-triazol-4-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The triazole ring can interact with active sites in enzymes, potentially inhibiting their activity. The bromophenylmethyl group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural analogs and their distinguishing features:
Physicochemical Properties
- Solubility: The primary amine in the target compound enhances water solubility compared to analogs with lipophilic groups (e.g., 15n’s diethylamide, S1’s CF3 substituents).
- Stability : Ortho-substitution introduces steric hindrance, which may slow degradation via nucleophilic attack compared to para-bromophenyl analogs. The electron-withdrawing bromine stabilizes the triazole ring .
Spectroscopic Data Comparison
Biological Activity
1-[(2-Bromophenyl)methyl]-1H-1,2,3-triazol-4-amine is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its antibacterial, antifungal, anticancer, and other pharmacological properties.
- Chemical Formula : C₉H₉BrN₄
- Molecular Weight : 253.10 g/mol
- CAS Number : 1178290-18-0
- Structure : The compound features a triazole ring substituted with a bromophenyl group, which is critical for its biological activity.
Antibacterial Activity
Research indicates that triazole derivatives exhibit significant antibacterial properties. For instance, studies have shown that compounds with a similar structure to this compound demonstrate effectiveness against various bacterial strains including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
| Compound | Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|---|
| 1-[Bromophenyl]methyl triazoles | S. aureus | 8 | 20 |
| 1-[Bromophenyl]methyl triazoles | E. coli | 16 | 18 |
| 1-[Bromophenyl]methyl triazoles | P. aeruginosa | 32 | 15 |
These findings suggest that the introduction of bromine enhances the antibacterial efficacy of triazole derivatives by potentially increasing their lipophilicity and facilitating better membrane penetration .
Antifungal Activity
The antifungal potential of triazole compounds is well-documented. The triazole core is known for its ability to inhibit fungal cytochrome P450 enzymes involved in ergosterol biosynthesis. This mechanism is crucial for the development of antifungal agents such as fluconazole and itraconazole. Preliminary studies on related compounds have shown promising results against fungi such as Candida albicans and Aspergillus niger .
Anticancer Activity
Triazole derivatives have also been explored for their anticancer properties. Research indicates that certain substitutions on the triazole ring can lead to significant cytotoxic effects against various cancer cell lines. For example, compounds with bromine substitutions have been shown to inhibit cell proliferation in breast cancer models .
Other Pharmacological Activities
In addition to antibacterial and antifungal activities, triazole derivatives have exhibited:
- Anti-inflammatory effects : In vitro studies suggest that these compounds may reduce inflammation markers in various cell lines.
- Antioxidant properties : Some derivatives show potential in scavenging free radicals, contributing to their therapeutic profiles .
Case Studies
A study conducted by Muthal et al. highlighted the synthesis of various triazole derivatives and their biological evaluation against multiple pathogens. The findings indicated that specific modifications led to enhanced antibacterial activity comparable to standard antibiotics .
Another significant research effort focused on molecular docking studies which revealed that the binding affinity of these compounds to target proteins could be optimized through structural modifications, thereby enhancing their biological efficacy .
Q & A
Q. What are the optimal synthetic routes for 1-[(2-Bromophenyl)methyl]-1H-1,2,3-triazol-4-amine?
The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging a bromobenzyl azide intermediate and propargylamine. Key steps include:
- Preparation of 2-bromobenzyl azide via nucleophilic substitution of 2-bromobenzyl bromide with sodium azide.
- Cycloaddition with propargylamine under Cu(I) catalysis (e.g., CuSO₄·NaAsc) to form the triazole core. Yields up to 78% are achievable with rigorous temperature control (0–25°C) and nitrogen atmosphere . Alternative routes involve microwave-assisted synthesis to reduce reaction times .
Q. How is this compound characterized using spectroscopic and analytical methods?
- ¹H/¹³C NMR : The triazole proton (H-4) appears as a singlet near δ 7.8–8.0 ppm. The 2-bromobenzyl methylene group shows splitting (δ 5.5–6.0 ppm) due to coupling with aromatic protons.
- IR : Stretching frequencies for the triazole ring (C=N) appear at ~1600 cm⁻¹, and the amine (N-H) at ~3300 cm⁻¹.
- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) align with the molecular formula C₉H₈BrN₄ (calc. 267.00) .
Advanced Research Questions
Q. How can structural ambiguities in crystallographic studies of this compound be resolved?
X-ray crystallography paired with SHELXL refinement is critical. For example:
- Use high-resolution data (≤1.0 Å) to resolve disordered bromophenyl groups.
- Apply twin refinement in SHELXL for non-merohedral twinning, common in triazole derivatives .
- Validate hydrogen bonding (e.g., N-H···N triazole interactions) using displacement parameter analysis .
Q. What strategies improve yield in multi-step syntheses involving brominated intermediates?
- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) to separate brominated byproducts.
- Protection-Deprotection : Protect the amine group with tert-butoxycarbonyl (Boc) during azide formation to prevent side reactions .
- Catalytic Optimization : Replace CuSO₄ with CuI for higher regioselectivity in CuAAC, reducing dimerization .
Q. How can biological activity data for this compound be contextualized against similar triazole derivatives?
- Comparative Assays : Test against structurally analogous compounds (e.g., 1-(4-bromophenyl)-1H-pyrazol-4-amine) in antimicrobial or antitubulin assays .
- SAR Analysis : Correlate substituent effects (e.g., bromine’s electron-withdrawing nature) with activity trends. For example, bromine at the ortho position enhances membrane permeability in antifungal studies .
Q. What computational methods predict the electronic properties of this compound?
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to map frontier orbitals (HOMO/LUMO). The triazole ring’s electron-deficient nature lowers LUMO energy, enhancing reactivity in nucleophilic environments .
- Molecular Docking : Simulate binding to biological targets (e.g., fungal CYP51) using AutoDock Vina. Bromine’s van der Waals interactions improve binding affinity .
Notes
- Avoid commercial sources (e.g., ) per reliability guidelines.
- Structural analogs () provide methodological insights but require validation for specificity.
- Contradictions in biological data (e.g., varying IC₅₀ values across studies) may arise from assay conditions (e.g., broth microdilution vs. agar diffusion) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
